
1-methyl-4-phenyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-phenyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-4-phenyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-phenyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Discovery and Optimization
Research has focused on the discovery and optimization of compounds with similar structures for their potential biological activities. For instance, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high-throughput screening, showcases the critical role of the triazine heterocycle for potency and selectivity, highlighting the importance of phenyl group substitution in enhancing pharmacokinetic profiles (Thalji et al., 2013).
Structural Characterization and Analysis
The structural characterization and analysis of biologically active derivatives of 1,2,4-triazoles reveal the significance of intermolecular interactions in determining the properties of these compounds. Studies such as those by Shukla et al. (2017), employing single-crystal X-ray diffraction and computational methods, have elucidated the role of these interactions in molecular packing, offering insights into their potential applications in drug design and development (Shukla et al., 2017).
Antineoplastic and Antimicrobial Applications
Compounds structurally related to the queried molecule have been evaluated for their antineoplastic and antimicrobial activities. The evaluation of a novel 1,2,4-triazole derivative against Dalton’s lymphoma ascitic in mice demonstrated significant anticancer activity, showcasing the potential of such derivatives in cancer therapy (Arul & Smith, 2016). Additionally, derivatives have been synthesized and tested for their antimicrobial properties, with some showing significant activity against various microbial strains, underscoring their utility in addressing antimicrobial resistance (Suresh, Lavanya, & Rao, 2016).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies and pharmacological evaluations of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have provided detailed insights into the anti-cancer properties of these compounds. The research highlights the tautomeric properties, conformations, and the mechanism behind their anti-cancer activities, with some derivatives showing promising binding affinities and anti-cancer potential (Karayel, 2021).
Antimicrobial Activity and Synthesis
The synthesis and evaluation of antimicrobial activity of new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties represent another avenue of research. These compounds have shown significant antimicrobial activity, further expanding the application of such derivatives in combating microbial infections (Dalloul et al., 2017).
特性
IUPAC Name |
2-methyl-4-phenyl-5-[1-(3-phenylpropanoyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-25-23(29)27(20-12-6-3-7-13-20)22(24-25)19-11-8-16-26(17-19)21(28)15-14-18-9-4-2-5-10-18/h2-7,9-10,12-13,19H,8,11,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPRBCYHNHGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

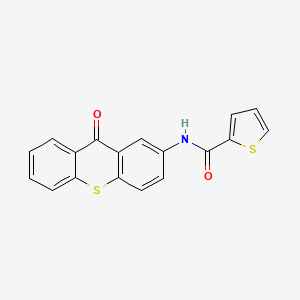
![ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate](/img/structure/B2966433.png)
![3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)
![N-(3,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966435.png)
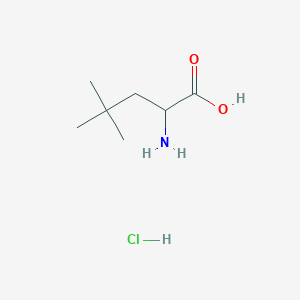
![3-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2966437.png)
![1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2966439.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2966441.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2966443.png)
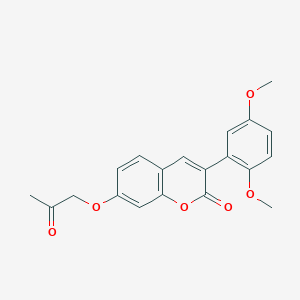
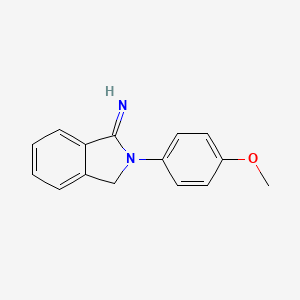
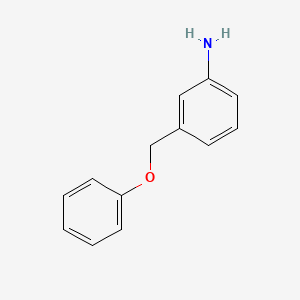
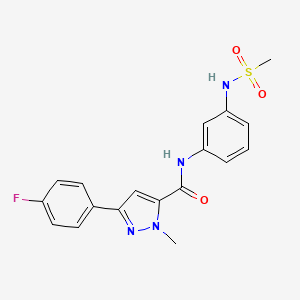
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2966451.png)